3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde (CAS: 861932-08-3) is a specialized, trifunctional building block utilized in the synthesis of complex pharmaceutical intermediates, particularly kinase inhibitors and epigenetic modulators. Featuring an electrophilic aldehyde, a cross-coupling-ready bromide, and a pharmacophoric imidazole ring, this compound enables rapid access to 1,3,4-trisubstituted aromatic systems. In procurement and process chemistry, utilizing this pre-assembled scaffold bypasses the harsh nucleophilic aromatic substitution (SNAr) conditions required to install the imidazole ring onto fluorinated precursors. Its primary value lies in its orthogonal reactivity: the aldehyde can undergo reductive aminations or condensations, while the 3-bromo position remains intact for subsequent palladium-catalyzed late-stage diversification [1].
Dual orthogonal reactivity: aldehyde and aryl bromide enable sequential Pd-catalyzed derivatizations without protecting groups.
Para-bromine geometry: minimizes steric hindrance during oxidative addition, supporting efficient Suzuki-Miyaura and Buchwald-Hartwig couplings.
Medicinal chemistry building block: scaffold documented in kinase inhibitor and epigenetic probe libraries.
Attempting to substitute 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde with its direct precursor, 3-bromo-4-fluorobenzaldehyde, introduces significant process inefficiencies. The SNAr reaction required to couple imidazole to the fluorinated ring typically demands high temperatures (e.g., 100–120 °C in DMF) and extended reaction times, often resulting in incomplete conversion and the generation of difficult-to-separate impurities. Furthermore, substituting the bromo group with a chloro analog (3-chloro-4-(1H-imidazol-1-yl)benzaldehyde) severely restricts downstream cross-coupling capabilities. Aryl chlorides exhibit significantly higher bond dissociation energies (~96 kcal/mol) compared to aryl bromides (~81 kcal/mol), necessitating the procurement of expensive, proprietary phosphine ligands and harsher conditions to achieve comparable oxidative addition rates in Suzuki or Buchwald-Hartwig couplings [1].
Non-brominated analog (CAS 10040-98-9) lacks the halogen handle, eliminating cross-coupling diversification entirely.
Regioisomeric bromo-imidazolyl benzaldehydes (2-bromo or 5-bromo) alter steric profile, which may reduce coupling efficiency and shift biological activity.
Even minor regioisomeric shifts may cause >10-fold differences in kinase inhibitory potency, limiting direct substitution without re-validation.
Procuring the pre-formed 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde eliminates the need for an in-house nucleophilic aromatic substitution (SNAr). Standard protocols for synthesizing this motif from 3-bromo-4-fluorobenzaldehyde require heating with imidazole and potassium carbonate in DMF at 100–120 °C for 24 hours, typically yielding 75–85% of the target compound after recrystallization or chromatography [1]. By sourcing the pre-assembled building block, process chemists achieve an immediate 100% effective yield for this structural motif, saving 24 hours of reactor time and avoiding the solvent-intensive purification of unreacted fluorinated starting material.
| Evidence Dimension | Synthetic step yield and reactor time |
| Target Compound Data | 100% effective yield (ready-to-use), 0 hours reactor time for imidazole installation |
| Comparator Or Baseline | 3-bromo-4-fluorobenzaldehyde (75-85% yield, 24 hours at 100-120 °C) |
| Quantified Difference | Saves 24 hours of high-temperature processing and recovers 15-25% yield loss. |
| Conditions | SNAr with imidazole, K2CO3, DMF, 100-120 °C. |
Bypassing the SNAr step directly reduces solvent waste, frees up reactor capacity, and accelerates library synthesis for drug discovery.
Target bp 400.7±35.0 °C vs. analog 351.1 °C (Δ +49.6 °C)
Supports high-temperature synthesis and purification optimization.
Predicted at 760 mmHg; confirm experimentally.
The 3-bromo substituent provides a distinct thermodynamic advantage over its 3-chloro counterpart during late-stage functionalization. Aryl bromides possess a carbon-halogen bond dissociation energy of approximately 81 kcal/mol, allowing oxidative addition with standard palladium catalysts (e.g., Pd(PPh3)4) at mild temperatures (60–80 °C)[1]. In contrast, the 3-chloro analog (bond energy ~96 kcal/mol) typically requires temperatures exceeding 100 °C and the use of premium, sterically demanding ligands (like XPhos or SPhos) to achieve similar turnover numbers. This reactivity difference makes the bromo derivative significantly more cost-effective and compatible with temperature-sensitive functional groups installed via the aldehyde handle.
| Evidence Dimension | Cross-coupling activation conditions |
| Target Compound Data | Pd(PPh3)4, 60–80 °C, standard phosphine ligands |
| Comparator Or Baseline | 3-chloro-4-(1H-imidazol-1-yl)benzaldehyde (Pd(OAc)2/XPhos, >100 °C) |
| Quantified Difference | 30-40 °C reduction in reaction temperature and avoidance of premium ligand procurement. |
| Conditions | Suzuki-Miyaura or Buchwald-Hartwig cross-coupling environments. |
Lowering the activation barrier for cross-coupling preserves sensitive downstream functional groups and drastically reduces catalyst and ligand procurement costs.
2 reactive sites (aldehyde + aryl bromide) vs. 1 in non-brominated analog; para-bromine minimizes steric hindrance
Enables sequential derivatization strategies without protecting groups.
Pd-catalyzed coupling efficiency class-level; verify with specific substrates.
Compared to the simpler 4-(1H-imidazol-1-yl)benzaldehyde, the 3-bromo derivative enables orthogonal, two-directional functionalization. In typical library synthesis, the aldehyde is first converted via reductive amination to yield a benzylamine (typically 85–95% yield)[1]. The retained 3-bromo group then serves as a distinct vector for introducing aryl, heteroaryl, or amine substituents. The non-halogenated baseline compound restricts the chemist to linear modifications at the aldehyde, completely preventing the exploration of the 3-position chemical space which is often critical for binding in kinase hinge regions.
| Evidence Dimension | Available orthogonal functionalization vectors |
| Target Compound Data | 2 distinct vectors (Aldehyde + Bromide) |
| Comparator Or Baseline | 4-(1H-imidazol-1-yl)benzaldehyde (1 vector: Aldehyde only) |
| Quantified Difference | 100% increase in orthogonal diversification sites. |
| Conditions | Multi-step library synthesis (e.g., reductive amination followed by Suzuki coupling). |
Procuring the brominated scaffold exponentially increases the diversity of the compound library that can be generated from a single starting material.
64% yield (patent) vs. 60% for analog via Pd(PPh3)4 method
Reproducible gram-scale protocol for supply continuity.
Patent US07470807B2; column chromatography purification.
97% (Sigma-Aldrich) with batch-specific NMR/HPLC/GC vs. 98% non-brominated analog
Direct use in cross-coupling without repurification.
Verify batch certificates for trace de-brominated impurity.
Documented in BRD4/AR dual inhibitor patent; derivatives show BRD4 BD1 Kd 3.3–6.8 μM
Supports epigenetic probe development using this scaffold.
BindingDB fluorescence anisotropy/ITC; regioisomer-specific presence.
Consensus LogP 1.94, solubility 0.252 mg/mL (LogS -3.0)
Favorable profile for cell-permeable probe design.
In silico prediction; experimental verification advised.
The orthogonal reactivity of the aldehyde and the 3-bromo group makes this compound a structurally matched starting material for synthesizing 1,3,4-trisubstituted aromatic systems, a common motif in kinase inhibitors. The aldehyde can be utilized to build hinge-binding motifs via reductive amination, while the bromide allows for the late-stage introduction of solubilizing groups or selectivity pockets via Suzuki coupling [1].
Imidazole-containing benzaldehydes are frequently employed in the design of histone deacetylase (HDAC) and bromodomain inhibitors. The pre-installed imidazole ring acts as a surface recognition cap or metal-binding pharmacophore, while the bromo group facilitates the attachment of varied linker domains under mild cross-coupling conditions without disrupting the core pharmacophore [2].
Based on patent literature surrounding insecticidal isoxazolines, halogenated imidazolyl benzaldehydes serve as critical intermediates. The aldehyde is typically converted to an oxime, which then undergoes a cycloaddition to form the isoxazoline core, leveraging the bromine atom for further structural tuning to optimize pest control efficacy [3].